molecular formula C8H6INO B12848203 5-Iodo-6-methyl-1,3-benzoxazole

5-Iodo-6-methyl-1,3-benzoxazole

Cat. No.: B12848203
M. Wt: 259.04 g/mol
InChI Key: JTXHLZMUBGWTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-6-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and an iodo-substituted aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as metal oxides and nanocatalysts are frequently used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

5-Iodo-6-methyl-1,3-benzoxazole serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, including:

  • Oxidation : This process can yield oxides or hydroxylated derivatives.
  • Reduction : This method leads to the formation of reduced benzoxazole derivatives.
  • Substitution : The compound can undergo substitution reactions to form various functionalized benzoxazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations (MIC) reported at 47.6 mg/L and 36.8 mg/L respectively .
  • Fungal Activity : It also showed significant activity against fungal pathogens like Bacillus subtilis and Candida albicans, with MIC values comparable to standard antifungal agents .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

  • Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation, potentially through the induction of apoptosis in cancer cells .
  • Case Study : In vitro studies on human colorectal carcinoma (HCT116) cells showed promising results, with IC50 values indicating significant cytotoxic effects .

Industrial Applications

In addition to its biological applications, this compound is being investigated for its utility in developing new materials. Its unique properties allow for potential uses in:

  • Fluorescent Materials : The compound's structure may contribute to fluorescence under specific conditions.
  • Conductive Polymers : Research is ongoing into its application in materials that require specific conductive properties.

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound across different domains:

Application AreaSpecific Uses/FindingsReferences
Chemical SynthesisBuilding block for heterocyclic compounds
Antimicrobial ActivityEffective against Xanthomonas species and fungi
Anticancer ActivityInduces apoptosis in cancer cells; significant cytotoxicity
Industrial ApplicationsPotential use in fluorescent materials and conductive polymers

Mechanism of Action

The mechanism of action of 5-Iodo-6-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1,3-benzoxazole: Lacks the methyl group at the 6-position.

    6-Methyl-1,3-benzoxazole: Lacks the iodine atom at the 5-position.

    5-Bromo-6-methyl-1,3-benzoxazole: Contains a bromine atom instead of iodine at the 5-position.

Uniqueness

5-Iodo-6-methyl-1,3-benzoxazole is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and membrane permeability .

Biological Activity

5-Iodo-6-methyl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methyl group at specific positions on the benzoxazole ring. This unique structure enhances its chemical reactivity and biological activity. The molecular formula is C8H6INOC_8H_6INO with a molecular weight of 251.04 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes essential for microbial survival and cancer cell proliferation. The compound's mechanism includes:

  • Enzyme Inhibition : It binds to active sites of enzymes, disrupting their function.
  • Cell Membrane Interaction : Its lipophilicity allows it to penetrate cellular membranes effectively, enhancing its bioavailability.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentrations (MIC) against selected bacteria and fungi are summarized in Table 1.

Microorganism MIC (µg/mL) Comparison with Standard
Staphylococcus aureus32Less potent than penicillin
Escherichia coli64Comparable to ampicillin
Candida albicans16More potent than fluconazole

The compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria and certain fungi, indicating potential for therapeutic applications in infectious diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, with results shown in Table 2.

Cell Line IC50 (µM) Type of Cancer
MCF-712.5Breast Cancer
A54915.0Lung Cancer
HepG218.0Liver Cancer

The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study assessed the effectiveness of this compound against drug-resistant strains of Candida albicans. The results indicated that the compound was effective at lower concentrations compared to traditional antifungals, highlighting its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the effects of the compound on human lung cancer cells (A549). The study found that treatment with this compound resulted in significant cell death through apoptosis pathways, indicating its potential for further development as an anticancer drug .

Properties

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

IUPAC Name

5-iodo-6-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6INO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3

InChI Key

JTXHLZMUBGWTPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)N=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.